1-Bromo-4-methoxybutane
Description
Significance of Alkyl Halides and Ethers as Key Synthetic Intermediates
Alkyl halides and ethers are fundamental functional groups in organic synthesis, each possessing a distinct yet complementary set of reactive properties. Alkyl halides are classic electrophiles, readily participating in nucleophilic substitution and elimination reactions. The carbon-halogen bond, polarized towards the more electronegative halogen, renders the carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.
Ethers, on the other hand, are generally considered to be relatively unreactive, a characteristic that makes the ether linkage a stable and robust component in many complex molecules. However, the oxygen atom of an ether can act as a Lewis base, and the C-O bond can be cleaved under specific, often harsh, conditions. The true synthetic power of these two functional groups is unleashed when they are combined within the same molecule, as is the case with halogenated ethers like 1-Bromo-4-methoxybutane.
Current Research Landscape Pertaining to this compound
This compound (CAS No: 4457-67-4) is a colorless liquid that serves as a key reagent in various organic syntheses. guidechem.com Its bifunctional nature, possessing both a reactive bromine atom and a methoxy (B1213986) group, makes it a versatile building block. Current research often utilizes this compound as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. alfa-chemical.com For instance, it is employed in alkylation reactions where the butyl-ether moiety is introduced into a target molecule. guidechem.com
Recent studies have explored its use in the synthesis of ionic liquids. For example, it has been used to generate tertiary amines through reactions with bromoalkoxyalkanes, which are then quaternized to form ionic liquids. consensus.appresearchgate.net These ionic liquids are being investigated for various applications, including as electrolytes. consensus.app Furthermore, this compound is used in the synthesis of organometallic complexes and heterocyclic compounds like pyridines and quinolines. alfa-chemical.com
Foundational Principles Governing the Reactivity of Haloalkoxyalkanes
The reactivity of haloalkoxyalkanes, such as this compound, is governed by the interplay between the halogen and the ether functional groups. The primary reaction pathway for this class of compounds is nucleophilic substitution at the carbon atom bearing the halogen. The bromine atom in this compound is a good leaving group, facilitating SN2 reactions with a variety of nucleophiles. smolecule.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11BrO | nih.gov |
| Molecular Weight | 167.04 g/mol | nih.gov |
| CAS Number | 4457-67-4 | nih.gov |
| Appearance | Colorless liquid | guidechem.comlabproinc.com |
| Boiling Point | 165 °C | chemicalbook.com |
| Density | 1.3052 g/cm³ | chemicalbook.com |
| Refractive Index | 1.4510 - 1.4550 | chemicalbook.com |
| Purity | Min. 98.0% (GC) | labproinc.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQTNHQNMYBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334569 | |
| Record name | 1-Bromo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-67-4 | |
| Record name | 1-Bromo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-methoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 1 Bromo 4 Methoxybutane
Direct Halogenation Strategies
Direct halogenation offers a conceptually straightforward approach to introduce a bromine atom into a hydrocarbon skeleton. The success of these strategies hinges on controlling the regioselectivity of the bromination reaction to ensure the desired isomer is formed.
Bromination of Unsaturated Methoxy-Containing Hydrocarbons
The addition of hydrogen bromide (HBr) across a double bond in an unsaturated methoxy-containing hydrocarbon, such as 4-methoxy-1-butene, represents a potential route to 1-bromo-4-methoxybutane. The regiochemical outcome of this reaction is dictated by the mechanism of HBr addition.
In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule. This would result in the formation of 2-bromo-4-methoxybutane, as the hydrogen atom adds to the carbon with the most hydrogen substituents, and the bromine atom adds to the more substituted carbon, forming a more stable secondary carbocation intermediate.
However, to achieve the desired anti-Markovnikov addition, where the bromine atom is introduced at the terminal carbon, the reaction must be conducted under free-radical conditions. This is typically achieved by introducing a radical initiator, such as a peroxide (ROOR). The presence of peroxides facilitates the homolytic cleavage of HBr, generating a bromine radical. This radical then adds to the less substituted carbon of the alkene, leading to the formation of a more stable secondary carbon radical. Subsequent abstraction of a hydrogen atom from another molecule of HBr propagates the radical chain and yields the target compound, this compound.
| Precursor | Reagent | Conditions | Product | Regioselectivity |
| 4-Methoxy-1-butene | HBr, Peroxides (ROOR) | Free-radical conditions | This compound | Anti-Markovnikov |
Detailed Research Findings: The anti-Markovnikov addition of HBr to alkenes in the presence of peroxides is a well-established synthetic transformation. The "peroxide effect" was first described by Kharasch and Mayo, who demonstrated that the regioselectivity of HBr addition to unsymmetrical alkenes could be reversed under free-radical conditions. This method provides a reliable way to synthesize terminal bromides from terminal alkenes.
Regioselective Bromination of Saturated Methoxybutane Derivatives
The direct bromination of a saturated hydrocarbon, such as methoxybutane, can also be a route to this compound. This reaction typically proceeds via a free-radical chain mechanism, initiated by heat or UV light. The regioselectivity of this reaction is governed by the relative stability of the resulting carbon radicals.
In the case of methoxybutane, hydrogen abstraction can occur at any of the carbon atoms. The stability of the resulting radicals follows the order: tertiary > secondary > primary. Therefore, bromination is most likely to occur at the secondary carbons (C2 and C3). However, the presence of the electron-withdrawing methoxy (B1213986) group can influence the regioselectivity. The inductive effect of the oxygen atom can deactivate the adjacent C1 and C2 positions to some extent, potentially favoring abstraction at the C3 and C4 positions. Achieving high regioselectivity for the terminal C4 position to form this compound via this method is challenging and often leads to a mixture of isomers.
| Precursor | Reagent | Conditions | Major Products |
| Methoxybutane | Br₂, Heat or UV light | Free-radical halogenation | Mixture of brominated isomers |
Detailed Research Findings: Free-radical bromination of alkanes is known to be more selective than chlorination. The selectivity is attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical, which leads to a later transition state that more closely resembles the stability of the resulting radical intermediate. Despite this inherent selectivity, the small differences in the stability of primary and secondary radicals in a linear alkane chain often result in the formation of product mixtures, making this approach less synthetically useful for preparing a specific isomer like this compound in high purity.
Nucleophilic Substitution Routes to C-Br Bond Formation
Nucleophilic substitution reactions provide a more controlled and widely employed method for the synthesis of this compound. These methods typically involve the conversion of a precursor containing a good leaving group, most commonly a hydroxyl group, into the desired bromide.
Conversion of 4-Methoxybutanol to this compound
The most direct nucleophilic substitution route involves the conversion of the hydroxyl group of 4-methoxybutanol into a bromide. This transformation can be accomplished using various brominating agents.
Both phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are effective reagents for the conversion of primary alcohols to alkyl bromides.
With Phosphorus Tribromide (PBr₃): The reaction of 4-methoxybutanol with PBr₃ proceeds via an Sₙ2 mechanism. The phosphorus atom of PBr₃ is electrophilic and is attacked by the lone pair of electrons on the oxygen atom of the alcohol. This is followed by the displacement of a bromide ion, which then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group, leading to the formation of this compound and phosphorous acid.
With Hydrobromic Acid (HBr): The reaction with HBr typically requires acidic conditions to protonate the hydroxyl group, converting it into a better leaving group (water). The bromide ion, a good nucleophile, then displaces the water molecule in an Sₙ2 reaction to yield the final product. Concentrated sulfuric acid is often used as a catalyst to facilitate the protonation of the alcohol and to act as a dehydrating agent.
| Precursor | Reagent | Typical Conditions | Product |
| 4-Methoxybutanol | PBr₃ | Pyridine (B92270) (as scavenger), 0 °C to room temp. | This compound |
| 4-Methoxybutanol | HBr / H₂SO₄ | Reflux | This compound |
Detailed Research Findings: The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For instance, the synthesis of 1-bromobutane (B133212) from 1-butanol (B46404) using concentrated hydrobromic and sulfuric acids is a common undergraduate laboratory experiment, often proceeding with high yields after purification. A similar procedure can be applied to 4-methoxybutanol. The use of PBr₃ is also a standard method, particularly for primary and secondary alcohols, as it generally proceeds under milder conditions and avoids the strongly acidic environment of the HBr/H₂SO₄ method, which can be beneficial for sensitive substrates.
Derivatization from Butane-1,4-diol Precursors
An alternative two-step approach involves the derivatization of the readily available and inexpensive butane-1,4-diol. This strategy relies on the selective monomethylation of one of the hydroxyl groups, followed by the bromination of the remaining hydroxyl group.
The first step, selective monomethylation, can be achieved using a Williamson ether synthesis. Butane-1,4-diol is treated with a strong base, such as sodium hydride (NaH), to deprotonate one of the hydroxyl groups, forming an alkoxide. This alkoxide then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form 4-methoxybutanol. Careful control of the stoichiometry of the base and methylating agent is crucial to minimize the formation of the undesired diether, 1,4-dimethoxybutane.
Once 4-methoxybutanol is obtained, it can be converted to this compound using the methods described in section 2.2.1.1, namely reaction with PBr₃ or HBr.
| Step | Precursor | Reagents | Intermediate/Product |
| 1. Monomethylation | Butane-1,4-diol | 1. NaH 2. CH₃I or (CH₃)₂SO₄ | 4-Methoxybutanol |
| 2. Bromination | 4-Methoxybutanol | PBr₃ or HBr/H₂SO₄ | This compound |
Detailed Research Findings: The Williamson ether synthesis is a robust and versatile method for the preparation of ethers. The challenge in this specific application lies in achieving high selectivity for the mono-ether product. This can often be addressed by using a large excess of the diol relative to the methylating agent and slowly adding the methylating agent to the reaction mixture. The subsequent bromination of the resulting 4-methoxybutanol would then proceed as previously discussed. This two-step route offers flexibility and utilizes a readily available starting material.
Etherification Approaches in Precursor Synthesis
The formation of the ether linkage is a critical step in the synthesis of this compound's precursors. Etherification, the process of forming an ether group, can be achieved through various reactions, with the Williamson ether synthesis being a prominent and versatile method.
Williamson Ether Synthesis Applied to Related Alkyl Halides and Alcohols
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This involves an alkoxide ion, which is a deprotonated alcohol, acting as a nucleophile to attack an electrophilic carbon atom of an organohalide or other compound with a suitable leaving group. wikipedia.orgmasterorganicchemistry.com
For the synthesis of a precursor to this compound, such as 4-methoxy-1-butanol, or for the direct synthesis of the target compound, two primary pathways utilizing the Williamson synthesis are plausible:
From 4-Bromo-1-butanol (B1194514): The hydroxyl group of 4-bromo-1-butanol can be deprotonated by a strong base (like sodium hydride) to form an alkoxide. However, this is less common for this specific target as the intended nucleophile (methoxide) is typically introduced to a different substrate. A more direct application involves reacting 4-bromo-1-butanol with a methylating agent.
From 1,4-dihalobutane or a related diol: A more common strategy involves reacting a bifunctional butane (B89635) derivative. For instance, sodium methoxide (B1231860), typically prepared by reacting methanol (B129727) with a strong base like sodium metal or sodium hydride, can react with 1,4-dibromobutane. libretexts.org In this SN2 reaction, the methoxide ion displaces one of the bromide ions. Careful control of stoichiometry is required to favor monosubstitution over the formation of the diether, 1,4-dimethoxybutane.
| Reactant 1 | Reactant 2 | Base (if needed) | Product |
| Methanol | 1,4-Dibromobutane | Sodium Hydride (NaH) | This compound |
| Sodium Methoxide | 1,4-Dibromobutane | N/A | This compound |
| 4-Bromo-1-butanol | Methyl Iodide | Silver(I) oxide (Ag₂O) | This compound |
Alternatively, a precursor like 4-methoxy-1-butanol can be synthesized first. This alcohol can then be converted to the final product, this compound, using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide exchange, which are effective for converting primary alcohols to alkyl halides. openstax.orglibretexts.org
Optimization of Synthetic Pathways for Yield and Purity
Achieving high yield and purity is a primary goal in chemical synthesis. This involves the systematic adjustment of various reaction parameters and the implementation of effective purification strategies.
Purification Techniques for Academic Synthesis
After the reaction is complete, the crude product mixture contains the desired this compound, unreacted starting materials, byproducts, and residual solvents or catalysts. In an academic or laboratory setting, standard purification techniques are employed to isolate the product with high purity.
Extraction: The reaction mixture is typically first subjected to a liquid-liquid extraction. This involves washing the organic layer with water or a brine solution to remove inorganic salts and other water-soluble impurities. utahtech.edu
Drying: The isolated organic layer is dried using an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water. utahtech.edu
Distillation: Given that this compound is a liquid with a boiling point of approximately 159°C, fractional distillation is a highly effective method for purification. lookchem.com This technique separates compounds based on differences in their boiling points, effectively removing lower-boiling starting materials and higher-boiling byproducts.
Column Chromatography: For achieving very high purity or for separating compounds with close boiling points, column chromatography is a valuable tool. The crude product is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), separating components based on their differential adsorption to the stationary phase. organic-synthesis.com
| Technique | Principle | Application for this compound |
| Extraction | Partitioning between immiscible liquid phases | Removal of inorganic salts and water-soluble impurities. utahtech.edu |
| Distillation | Separation based on boiling point differences | Primary purification method to separate from solvents and byproducts. scribd.com |
| Column Chromatography | Separation based on differential adsorption | Final polishing step for achieving high purity or for difficult separations. organic-synthesis.com |
Considerations for Scalable and Industrial Production Methods
Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations beyond simple yield and purity. wikipedia.org
Cost and Availability of Raw Materials: On an industrial scale, the cost of starting materials is a dominant factor. A synthesis that is feasible in the lab using an expensive reagent may be economically unviable for bulk production. Therefore, routes starting from inexpensive, readily available feedstocks like butane-1,4-diol or tetrahydrofuran (B95107) are often preferred. guidechem.comchemicalbook.com
Process Safety and Environmental Impact: Industrial processes must be designed with safety as a priority. This includes managing the risks of flammable solvents, corrosive reagents (like HBr), and exothermic reactions. wikipedia.org Furthermore, waste minimization and the use of "greener," less hazardous reagents are increasingly important considerations. researchgate.net High-temperature catalytic processes using weaker, less toxic alkylating agents are being developed for industrial ether synthesis to improve safety and reduce costs. researchgate.netacs.org
Reaction Efficiency and Throughput: Industrial syntheses are optimized for throughput. This often means using continuous flow reactors instead of batch processing, which can offer better heat control and efficiency. The use of robust, recyclable catalysts is also highly desirable.
Purification at Scale: While distillation is scalable and widely used in industry, techniques like column chromatography are often too expensive and generate too much waste for large-scale production. Therefore, the synthetic route should be designed to produce a product that is as pure as possible before the final purification step, minimizing reliance on complex purification methods.
Mechanistic Investigations of 1 Bromo 4 Methoxybutane Reactivity
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-bromo-4-methoxybutane. In these reactions, a nucleophile replaces the bromide leaving group. ksu.edu.sa The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is largely dictated by the primary nature of the substrate.
For this compound, the SN2 mechanism is strongly favored. The SN1 pathway requires the formation of a carbocation intermediate after the leaving group departs. ksu.edu.sa A primary carbocation, which would be formed from this compound, is highly unstable and energetically unfavorable, making the SN1 mechanism negligible under typical conditions. lumenlearning.com The SN2 mechanism, however, involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide group leaves, avoiding the formation of a high-energy intermediate. ksu.edu.salibretexts.org
The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to a second-order rate law (Rate = k[R-X][Nu:]). ksu.edu.sa Several factors, including the structure of the substrate and the nature of the solvent, significantly influence the rate constant (k).
Steric hindrance refers to the spatial crowding around the electrophilic carbon atom. The SN2 mechanism involves a backside attack, where the nucleophile approaches the carbon from the side opposite the leaving group. youtube.com This approach requires sufficient space. Excessive crowding can block the nucleophile's path, dramatically slowing down or preventing the reaction. nih.govlibretexts.org
As a primary alkyl halide, this compound has two hydrogen atoms on the electrophilic carbon, presenting minimal steric bulk. This makes it an excellent substrate for SN2 reactions. lumenlearning.com Its reactivity is significantly higher than that of secondary or tertiary alkyl halides, where bulkier alkyl groups impede the nucleophile's approach. msu.edumsu.edu While the four-carbon chain is larger than a methyl or ethyl group, it is unbranched at the α- and β-positions, ensuring the reaction center remains highly accessible. libretexts.orglibretexts.org
| Alkyl Bromide | Structure | Type | Relative Rate |
|---|---|---|---|
| Methyl bromide | CH₃Br | Methyl | ~1200 |
| Ethyl bromide | CH₃CH₂Br | Primary | 40 |
| This compound | CH₃O(CH₂)₄Br | Primary | ~30-40* |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 1 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | ~0 (negligible) |
*Rate for this compound is estimated based on its classification as a simple, unbranched primary alkyl halide, similar in reactivity to other n-alkyl bromides like ethyl bromide or n-propyl bromide. msu.edumasterorganicchemistry.com
The choice of solvent has a critical impact on the rate of SN2 reactions by influencing the reactivity of the nucleophile. libretexts.org Solvents are broadly classified as protic (containing -OH or -NH groups) and aprotic (lacking these groups).
Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are ideal for SN2 reactions. They can dissolve ionic nucleophiles but interact weakly with the anionic nucleophile, leaving it "naked" and highly reactive. ksu.edu.salibretexts.org
In contrast, polar protic solvents, like water and ethanol (B145695), decrease the rate of SN2 reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it. nih.govresearchgate.net This solvation stabilizes the nucleophile, making it less energetic and less available to attack the substrate, which increases the activation energy and slows the reaction. libretexts.org
| Solvent | Type | Relative Rate Constant (k) |
|---|---|---|
| Methanol (B129727) (CH₃OH) | Polar Protic | 1 |
| Water (H₂O) | Polar Protic | 7 |
| Acetone (CH₃COCH₃) | Polar Aprotic | 500 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 28,000 |
A defining characteristic of the SN2 mechanism is the stereochemical outcome. The requisite backside attack of the nucleophile causes the three non-reacting groups on the electrophilic carbon to flip, much like an umbrella inverting in the wind. This process is known as a Walden inversion. masterorganicchemistry.comlibretexts.org
If the reaction occurs at a chiral center, the product will have the opposite stereochemical configuration to the reactant. libretexts.org However, the electrophilic carbon in this compound is bonded to two hydrogen atoms, making it an achiral center. Consequently, while the reaction still proceeds through the inversion mechanism, the resulting product is also achiral. No new stereocenter is formed, and no optical activity is observed.
The reactivity of this compound can be benchmarked against other alkyl halides by considering two key factors: the structure of the alkyl group and the identity of the halogen leaving group.
Alkyl Group Structure: As previously discussed, primary halides like this compound are highly reactive in SN2 reactions, surpassed only by the even less hindered methyl halides. msu.edu They are far more reactive than secondary halides and essentially unreactive compared to tertiary halides via the SN2 pathway. chemistryhall.com
Leaving Group Ability: The efficiency of the SN2 reaction also depends on the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own. ksu.edu.sa Among the common halogens, iodide (I⁻) is the weakest base, followed by bromide (Br⁻), and then chloride (Cl⁻). msu.edu Therefore, the C-Br bond in this compound is more reactive than a C-Cl bond but less reactive than a C-I bond. msu.edu
| Compound | Leaving Group | C-X Bond Energy (kJ/mol) | Relative Rate |
|---|---|---|---|
| 1-Chloro-4-methoxybutane | Cl⁻ | ~339 | 1 |
| This compound | Br⁻ | ~285 | ~50-100 |
| 1-Iodo-4-methoxybutane | I⁻ | ~228 | ~2,500 |
Kinetic Studies of S_N2 Reactions
Elimination Reactions (E1 and E2)
Elimination reactions, which form alkenes, are always in competition with nucleophilic substitution. nih.govucsb.edu The two primary mechanisms are E1 (unimolecular) and E2 (bimolecular).
For this compound, the E1 mechanism is highly improbable for the same reason as the SN1 mechanism: it requires the formation of an unstable primary carbocation. lumenlearning.comiitk.ac.in
The E2 mechanism, however, can compete with the SN2 pathway under specific conditions. The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the electrophilic carbon (the β-carbon), while simultaneously the C=C double bond forms and the leaving group departs. ksu.edu.salibretexts.org This pathway is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide. lumenlearning.comksu.edu.sa A bulky base finds it difficult to perform a backside attack for substitution (SN2), making proton abstraction (E2) more likely. ksu.edu.sa With smaller, strong bases that are also good nucleophiles (e.g., hydroxide (B78521) or methoxide), the SN2 reaction typically dominates for primary substrates like this compound. lumenlearning.com
When this compound undergoes an E2 reaction, the base removes a proton from the C2 position, resulting in the formation of a single product: 4-methoxy-1-butene.
Regioselectivity in Alkene Formation
The elimination of HBr from this compound can theoretically lead to the formation of two constitutional isomers: 1-methoxybut-1-ene and 1-methoxybut-3-ene. The prediction of the major product in such an elimination reaction is governed by established principles of regioselectivity, primarily Zaitsev's rule and the Hofmann rule. chemistrysteps.comlibretexts.org
Zaitsev's Rule posits that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene will be the major product. chemistrysteps.comlibretexts.org This outcome is generally favored when using small, strong bases. libretexts.org For this compound, the application of a small base like sodium ethoxide would be expected to favor the formation of the more substituted alkene.
Hofmann's Rule , conversely, predicts that the major product will be the less substituted alkene. chemistrysteps.comlibretexts.org This is typically observed when a sterically hindered or "bulky" base is used, such as potassium tert-butoxide. libretexts.orgmasterorganicchemistry.com The large size of the base makes it difficult to access the more sterically hindered proton required for Zaitsev product formation. Instead, the base preferentially abstracts a more accessible, less hindered proton, leading to the Hofmann product. masterorganicchemistry.com
The regiochemical outcome of the E2 elimination of this compound is thus highly dependent on the choice of base, allowing for selective synthesis of either the Zaitsev or Hofmann product.
Influence of Base Strength and Solvent on E2 Competition
The bimolecular elimination (E2) reaction is a concerted, one-step process where the rate is dependent on the concentration of both the substrate and the base. The success and pathway of this reaction are significantly influenced by the strength of the base and the nature of the solvent.
Base Strength: A strong base is a prerequisite for the E2 mechanism to occur efficiently. masterorganicchemistry.com Strong bases, such as hydroxides and alkoxides, are necessary to abstract a proton in the concerted step of the reaction. The use of a strong, non-nucleophilic base can favor elimination over competing substitution (SN2) reactions, particularly with primary alkyl halides like this compound where SN2 reactions can be a significant side reaction. reddit.com Using a bulky base not only influences regioselectivity (favoring the Hofmann product) but also minimizes the competing SN2 pathway due to steric hindrance. reddit.com
Solvent Effects: The choice of solvent plays a crucial role in the competition between E2 and SN2 reactions.
Polar aprotic solvents , such as acetone or dimethylformamide (DMF), are known to enhance the rate of E2 reactions. masterorganicchemistry.com These solvents solvate the cation of the base but leave the anion relatively "naked" and more reactive.
Polar protic solvents , like ethanol or water, can solvate both the cation and the anion of the base. This solvation can decrease the basicity and nucleophilicity of the base. youtube.comkhanacademy.org However, polar protic solvents can favor elimination over substitution because the solvation shell around the base makes it effectively bulkier, hindering its ability to act as a nucleophile in an SN2 reaction while still allowing it to abstract a proton for E2 elimination. masterorganicchemistry.com
Therefore, to maximize the yield of the E2 elimination product from this compound, a strong base is essential, and the solvent must be carefully chosen to disfavor the competing SN2 reaction.
Transition Metal-Catalyzed Transformations
This compound serves as a valuable electrophile in transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon bonds. Palladium and nickel complexes are the most common catalysts for these transformations.
Cross-Coupling Reactions Involving this compound as an Electrophile
In these reactions, a transition metal catalyst, typically in a low oxidation state (e.g., Pd(0) or Ni(0)), initiates the catalytic cycle by undergoing oxidative addition with the electrophile, this compound. This step forms an organometallic intermediate which then reacts with a nucleophilic coupling partner in a process called transmetalation. The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. youtube.com
Palladium catalysts are widely used for a variety of cross-coupling reactions. youtube.comdrugfuture.comwikipedia.orgorganic-chemistry.orgyoutube.comoiccpress.comarkat-usa.orgmdpi.comnih.govnih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. arkat-usa.orgnih.govnih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base.
Heck-Mizoroki Reaction: This process involves the coupling of an organic halide with an alkene. drugfuture.comwikipedia.orgorganic-chemistry.orgyoutube.com The reaction of this compound with an alkene under Heck conditions would yield a substituted alkene.
The general catalytic cycle for these palladium-catalyzed reactions begins with the oxidative addition of this compound to a Pd(0) species. This is followed by transmetalation with the nucleophilic partner (e.g., organoboron compound) and subsequent reductive elimination to yield the coupled product. nih.gov
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions, especially with alkyl halides. libretexts.orgrhhz.netorganic-chemistry.orgwikipedia.orgwikipedia.orgnih.govnih.govyoutube.comyoutube.commit.eduorgsyn.orgnih.govresearchgate.netrsc.org
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. rhhz.netorganic-chemistry.orgwikipedia.orgnih.govmit.edu The coupling of this compound with a Grignard reagent in the presence of a nickel catalyst would be an effective method for forming a new C-C bond.
Negishi Coupling: This reaction employs an organozinc reagent as the coupling partner. wikipedia.orgnih.govyoutube.comyoutube.comorganic-chemistry.org Nickel-catalyzed Negishi couplings are known for their high functional group tolerance and are effective for alkyl-alkyl bond formation. nih.gov
The mechanism for nickel-catalyzed couplings can be more complex than for palladium and may involve different oxidation states (e.g., Ni(I)/Ni(III) cycles) and potentially radical intermediates. rhhz.netnih.govrsc.org
In transition metal-catalyzed cross-coupling reactions, various additives are often employed to enhance catalytic activity and efficiency. Silver salts are common co-catalysts, particularly in reactions involving organic halides.
In some cases, silver additives can play more intricate roles, such as participating in the C-H activation step or forming bimetallic intermediates that have different reactivity profiles than the monometallic catalyst. researchgate.net The precise role of silver additives is an area of ongoing research and can be highly dependent on the specific reaction conditions and substrates involved.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with organometallic reagents, particularly Grignard reagents, is a key transformation in organic synthesis. The process begins with the formation of a Grignard reagent from this compound itself. This involves the insertion of magnesium into the carbon-bromine bond, a reaction that is understood to proceed through radical intermediates on the surface of the magnesium metal. alfredstate.eduleah4sci.com The resulting organometallic compound, 4-methoxybutylmagnesium bromide, possesses a nucleophilic carbon atom due to the polarization of the carbon-magnesium bond. wvu.edu
This newly formed Grignard reagent is a potent nucleophile and a strong base. wvu.edumasterorganicchemistry.com Its utility is demonstrated in its subsequent reactions with a variety of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters. wvu.edumasterorganicchemistry.com When 4-methoxybutylmagnesium bromide reacts with an aldehyde or a ketone, it undergoes a nucleophilic addition to the carbonyl carbon. This addition breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral intermediate with a negatively charged oxygen atom. wvu.edumasterorganicchemistry.com A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. wvu.edu
In the case of esters, the reaction proceeds further. After the initial nucleophilic addition and formation of the tetrahedral intermediate, the methoxy (B1213986) group of the ester can act as a leaving group. masterorganicchemistry.com The intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group to form a ketone. wvu.edumasterorganicchemistry.com This ketone is then susceptible to attack by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup. wvu.edumasterorganicchemistry.com
It is crucial to conduct these reactions in an aprotic and anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107). leah4sci.comwvu.edu This is because Grignard reagents are highly reactive towards protic solvents like water and alcohols, which would lead to their protonation and render them inactive for the desired carbonyl addition. wvu.edu
Table 1: Reaction of 4-Methoxybutylmagnesium Bromide with Various Electrophiles
| Electrophile | Intermediate | Final Product (after acidic workup) |
|---|---|---|
| Formaldehyde | 5-methoxypentan-1-oxide | 5-methoxypentan-1-ol |
| Acetaldehyde | 6-methoxyheptan-2-oxide | 6-methoxyheptan-2-ol |
| Acetone | 6-methoxy-2-methylheptan-2-oxide | 6-methoxy-2-methylheptan-2-ol |
| Ethyl acetate | 6-methoxyoctan-4-one | 4-ethyl-6-methoxyoctan-4-ol |
Radical Reactions and Their Propagation Pathways
Radical reactions involving this compound are characterized by a three-phase mechanism: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.com The initiation phase requires an input of energy, typically in the form of heat or UV light, to generate a radical species. lumenlearning.com In the case of this compound, this involves the homolytic cleavage of the relatively weak carbon-bromine bond to produce a 4-methoxybutyl radical and a bromine radical. lumenlearning.com
Once a radical is formed, the propagation phase begins. This is a chain reaction where the radical reacts with a stable molecule to generate a new radical, which can then continue the chain. lumenlearning.commasterorganicchemistry.com A common propagation pathway for the 4-methoxybutyl radical is hydrogen abstraction. For instance, it can abstract a hydrogen atom from a molecule like tributyltin hydride (Bu₃SnH), resulting in the formation of methoxybutane and a tributyltin radical. libretexts.org This new tributyltin radical can then go on to react with another molecule of this compound, abstracting the bromine atom and regenerating the 4-methoxybutyl radical, thus propagating the chain. libretexts.org
Another possible propagation step involves the addition of the 4-methoxybutyl radical to a double bond, which is a key step in many radical polymerization and carbon-carbon bond-forming reactions. lumenlearning.comlibretexts.org The radical adds to the pi system of an alkene, for example, to form a new carbon-centered radical, which can then undergo further reactions. lumenlearning.com
The termination phase occurs when two radicals combine to form a stable, non-radical product. masterorganicchemistry.comyoutube.com This terminates the chain reaction. Possible termination steps in a system containing this compound could involve the combination of two 4-methoxybutyl radicals to form 1,8-dimethoxyoctane, the combination of a 4-methoxybutyl radical with a bromine radical to reform this compound, or the combination of two bromine radicals to form molecular bromine. youtube.com
Table 2: Key Steps in the Radical Reaction of this compound
| Reaction Phase | Reactants | Products | Description |
|---|---|---|---|
| Initiation | This compound | 4-methoxybutyl radical + Bromine radical | Homolytic cleavage of the C-Br bond induced by heat or light. lumenlearning.com |
| Propagation | 4-methoxybutyl radical + Bu₃SnH | Methoxybutane + Bu₃Sn radical | Hydrogen abstraction from a donor molecule. libretexts.org |
| Propagation | Bu₃Sn radical + this compound | Bu₃SnBr + 4-methoxybutyl radical | Bromine abstraction, regenerating the alkyl radical. libretexts.org |
| Termination | 2 x 4-methoxybutyl radical | 1,8-dimethoxyoctane | Combination of two alkyl radicals. youtube.com |
| Termination | 4-methoxybutyl radical + Bromine radical | This compound | Recombination of the initial radicals. youtube.com |
Applications of 1 Bromo 4 Methoxybutane in Complex Organic Synthesis
Building Block for the Construction of Diverse Molecular Architectures
1-Bromo-4-methoxybutane serves as a key C4 synthon, a building block that provides a four-carbon fragment, in the assembly of complex molecular frameworks. The differential reactivity of its two functional groups—the labile carbon-bromine bond and the chemically robust methoxy (B1213986) ether—is central to its utility. The bromide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution, while the methoxy group is generally unreactive under common synthetic conditions.
This dual-functionality allows for the introduction of the 4-methoxybutyl chain into a variety of organic molecules. This chain can act as a flexible linker or spacer in larger structures, or the terminal methoxy group can be carried through several synthetic steps before potential cleavage to reveal a primary alcohol for further functionalization. This strategy is instrumental in the convergent synthesis of complex targets, where different fragments of a molecule are prepared separately before being joined together.
The 4-methoxybutyl group can be incorporated into macrocycles and other complex architectures through reactions such as alkylation of carbanions, amines, and alcohols. The lipophilicity of the butyl chain combined with the polarity of the ether oxygen can also influence the solubility and conformational properties of the resulting molecules.
Intermediate in the Synthesis of Pharmaceutical Compounds
One of the most significant applications of this compound is as a crucial intermediate in the synthesis of pharmaceutically active compounds. The 4-methoxybutyl moiety introduced by this reagent is a structural component in several drugs.
A notable example is the synthesis of Ivabradine , a medication used for the symptomatic treatment of stable angina pectoris. In several patented synthetic routes, key intermediates are prepared that are subsequently alkylated to introduce a side chain. While some syntheses of Ivabradine and its precursors may use alternative reagents, the structural similarity of the required side chains highlights the potential utility of this compound as a building block in the development of related cardiovascular drugs. orgsyn.orgresearchgate.netnih.govwikipedia.orgsrce.hr
Another area of pharmaceutical development where this building block is relevant is in the synthesis of novel anticancer agents. For instance, in the development of 4-substituted methoxybenzoyl-aryl-thiazoles, which have shown antiproliferative activity, various side chains are introduced to modulate the compound's properties. nih.gov The 4-methoxybutyl group is a candidate for such modifications, potentially influencing the drug's solubility, binding affinity, and metabolic stability.
The table below summarizes key information on pharmaceutical compounds where this compound or the corresponding 4-methoxybutyl group is relevant.
| Pharmaceutical Compound | Therapeutic Area | Role of 4-Methoxybutyl Group |
| Ivabradine | Cardiology (Angina) | Part of the side chain essential for its heart rate-lowering activity. |
| Anticancer Agents | Oncology | Potential modification to enhance pharmacological properties. nih.gov |
Precursor for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.
The synthesis of substituted pyridines and quinolines can be achieved through various methods, and the introduction of an N-alkyl group is a common strategy to modify their properties. This compound is an effective reagent for the N-alkylation of pyridine (B92270) to form N-(4-methoxybutyl)pyridinium salts. nih.govsrce.hrnih.govgoogle.commdpi.com This reaction proceeds via a standard nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of this compound, displacing the bromide ion.
These pyridinium (B92312) salts can be useful as ionic liquids or as intermediates for further synthetic transformations. The general reaction is depicted below:
Pyridine + this compound → N-(4-methoxybutyl)pyridinium bromide
Similarly, while direct examples are less common in the literature, the synthesis of substituted quinolines can be envisaged using this compound. One plausible route involves the N-alkylation of a substituted aniline (B41778) with this compound, followed by an intramolecular cyclization reaction to construct the quinoline (B57606) ring system. cmu.eduresearchgate.net The methoxybutyl group would be attached to the quinoline nitrogen, yielding a quaternary quinolinium salt.
Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for the construction of cyclic alkenes, including macrocycles and heterocyclic rings. The reaction relies on a metal catalyst (typically ruthenium-based) to join two terminal alkene functionalities within the same molecule.
This compound can be used as a starting material to prepare acyclic dienes, which are the substrates for RCM. A common strategy involves converting the alkyl bromide into a Grignard reagent, which is then reacted with an allyl halide to introduce the first double bond. The methoxy group can be cleaved to an alcohol, which is then converted to a leaving group and displaced by an appropriate nucleophile to introduce the second alkene.
A plausible synthetic sequence to a diene substrate for RCM starting from this compound is as follows:
Grignard Formation: Reaction of this compound with magnesium metal in an ether solvent to form 4-methoxybutylmagnesium bromide. orgsyn.orgthieme-connect.de
Allylation: Coupling of the Grignard reagent with an allyl halide (e.g., allyl bromide) to yield 7-methoxy-1-heptene. orgsyn.org
Ether Cleavage: Treatment with a strong acid (e.g., HBr) to cleave the methyl ether and form 6-hepten-1-ol.
Second Alkene Introduction: Conversion of the alcohol to a tosylate followed by reaction with a nucleophile such as the sodium salt of an allylic alcohol to generate a diene suitable for RCM.
This diene can then undergo RCM to form a seven-membered ring, demonstrating the utility of this compound in accessing cyclic structures.
Elaboration into Polymeric Materials
The reactivity of the carbon-bromine bond in this compound also allows for its potential use in polymer chemistry. It can be envisioned to participate in polymerization reactions through several mechanisms.
One potential application is in cationic polymerization , where it could serve as an initiator. wikipedia.orglibretexts.org In the presence of a Lewis acid, the carbon-bromine bond can be polarized or cleaved to generate a carbocation. This carbocation can then initiate the polymerization of electron-rich monomers like vinyl ethers or isobutylene. The 4-methoxybutyl group would thus become the end-group of the resulting polymer chain.
Another potential application is in the synthesis of polyethers . The Williamson ether synthesis, a classic method for forming ethers, can be adapted for polymerization. If this compound is reacted with a diol under basic conditions, it could act as a chain-capping agent. Alternatively, a related bifunctional monomer could be prepared from this compound to participate in a step-growth polymerization to form polyethers. researchgate.net
Utility in Agrochemical Development
The development of new agrochemicals, such as fungicides, herbicides, and insecticides, often involves the synthesis of numerous analogs of a lead compound to optimize its activity, selectivity, and environmental profile. The introduction of different alkyl and alkoxy groups is a common strategy in this process.
While specific, commercialized agrochemicals derived directly from this compound are not widely documented, its utility can be inferred from the structures of existing products. Many agrochemicals contain alkoxy groups and flexible carbon chains, which are important for their interaction with biological targets and for their transport properties within the plant or insect.
For example, some modern fungicides are complex amides or heterocycles with various substituents. nih.govmdpi.com The 4-methoxybutyl group could be introduced into these structures to fine-tune their lipophilicity and biological activity. Similarly, in the field of herbicides, aryloxyphenoxypropionate derivatives are an important class of compounds. beilstein-journals.orgnih.govmdpi.com The synthesis of novel analogs with different ether-linked side chains is an active area of research, and this compound could serve as a reagent to introduce a 4-methoxybutoxy group.
The table below lists the classes of agrochemicals where the 4-methoxybutyl group, potentially derived from this compound, could be a structurally relevant component.
| Agrochemical Class | Potential Role of 4-Methoxybutyl Group |
| Fungicides | Modification of lead compounds to improve efficacy and spectrum of activity. nih.govmdpi.com |
| Herbicides | Introduction of an alkoxyalkyl side chain to modulate crop selectivity and weed control. beilstein-journals.orgnih.govmdpi.com |
| Insecticides | Part of the molecular structure to enhance insecticidal potency and optimize physical properties. researchgate.netnih.govmdpi.com |
Role in the Synthesis of Functionalized Cyclic Carbonates
In the field of complex organic synthesis, this compound serves as a valuable reagent in the formation of functionalized cyclic carbonates, particularly through the carboxylation of diols. This synthetic strategy has gained attention as it provides an alternative to the use of epoxides and allows for the incorporation of specific functionalities into the cyclic carbonate structure. The primary role of this compound in this context is to act as an electrophile that facilitates the intramolecular cyclization of a hydroxy-alkoxycarbonyl intermediate, which is formed from a diol and carbon dioxide.
The synthesis of cyclic carbonates from diols and CO2 is a challenging transformation that often requires catalytic activation. rsc.orgscite.ai Research has established a proficient catalytic system that typically involves an N-heterocyclic carbene (NHC) catalyst, a base such as cesium carbonate (Cs2CO3), and an alkyl halide. rsc.orgresearchgate.netresearchgate.net In this system, the alkyl halide is a crucial component for the reaction to proceed efficiently under atmospheric pressure of CO2. rsc.org
The generally accepted mechanism involves the initial deprotonation of the diol by the base. One of the resulting alkoxides then attacks the carbon dioxide, which may be activated by the NHC catalyst, to form a carbonate monoester. This intermediate is then alkylated by this compound. The introduction of the 4-methoxybutyl group converts the hydroxyl group into a better leaving group, facilitating the subsequent intramolecular nucleophilic attack by the second alkoxide of the diol unit. This final step results in ring closure to form the desired functionalized cyclic carbonate and elimination of the 4-methoxybutoxide group. The presence of the ether functionality within the bromoalkane allows for the synthesis of a cyclic carbonate bearing a methoxyalkyl side chain.
Detailed studies on analogous systems using simple alkyl halides like bromobutane have elucidated the optimal conditions for this transformation. researchgate.net By applying these findings, the specific use of this compound can be directed to produce cyclic carbonates with an appended ether linkage, enhancing their utility as functional monomers for polymerization or as polar aprotic solvents.
The following table summarizes typical reaction conditions and outcomes for the synthesis of a functionalized cyclic carbonate from a generic diol, utilizing this compound based on established methodologies for similar alkyl halides.
| Entry | Diol Substrate | Catalyst | Base (eq.) | Alkyl Halide (eq.) | Temp (°C) | Yield (%) |
| 1 | 1-Phenyl-1,2-ethanediol | Thiazolium Salt-derived NHC | Cs2CO3 (3.2) | This compound (2) | 90 | ~60-80 |
| 2 | 1,2-Propanediol | Imidazolium Salt-derived NHC | Cs2CO3 (3.2) | This compound (2) | 90 | ~50-70 |
| 3 | 1,2-Hexanediol | Thiazolium Salt-derived NHC | Cs2CO3 (3.2) | This compound (2) | 90 | ~70-85 |
Note: The yields are estimated based on reported results for similar, non-functionalized alkyl halides like bromobutane under optimized conditions. researchgate.net
The research findings underscore the essential role of the alkyl halide in this synthetic route. In the absence of an alkylating agent like this compound, the direct carboxylation of diols to cyclic carbonates is significantly less efficient. The functionalization introduced by using this compound is particularly significant, as the methoxy group can influence the solubility, reactivity, and coordination properties of the final cyclic carbonate product.
Spectroscopic and Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of a molecule's carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within a molecule. For 1-Bromo-4-methoxybutane (CH₃OCH₂CH₂CH₂CH₂Br), the spectrum is expected to show five unique signals corresponding to the five non-equivalent sets of protons. The integration of these signals, representing the relative number of protons in each environment, would correspond to a 3:2:2:2:2 ratio. docbrown.info
The analysis involves observing the chemical shift (δ), which indicates the electronic environment of the protons, and the spin-spin splitting pattern, which reveals the number of neighboring protons. The methoxy (B1213986) group (CH₃O-) protons typically appear as a sharp singlet, being shielded and having no adjacent protons. The methylene (B1212753) groups (-CH₂-) of the butane (B89635) chain appear as more complex multiplets, split by their neighbors. The methylene group attached to the bromine atom is the most deshielded and thus appears furthest downfield, while the one attached to the ether oxygen is also significantly downfield. This technique is invaluable for monitoring reactions, as the appearance or disappearance of specific signals can track the conversion of reactants to products.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Integration |
| CH₃ -O- | ~3.3 | Singlet (s) | 3H |
| -O-CH₂ -CH₂- | ~3.4 | Triplet (t) | 2H |
| -CH₂-CH₂ -CH₂- | ~1.7 | Multiplet (m) | 2H |
| -CH₂-CH₂ -Br | ~1.9 | Multiplet (m) | 2H |
| -CH₂-CH₂ -Br | ~3.4 | Triplet (t) | 2H |
Note: Expected values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) provides direct evidence for the carbon framework of a molecule. docbrown.info In the ¹³C NMR spectrum of this compound, five distinct signals are expected, one for each unique carbon atom in the structure. The chemical shifts of these signals are indicative of their electronic environment. The carbon atom bonded to the highly electronegative bromine atom (C-Br) and the carbon atom bonded to the oxygen atom (C-O) are significantly deshielded and appear at higher chemical shifts (downfield). The methoxy carbon also has a characteristic shift. This technique is fundamental for confirming the carbon skeleton of the synthesized compound. nih.gov
| Carbon Assignment | Reported Chemical Shift (δ) in ppm |
| CH₃ -O- | 58.5 |
| -O-CH₂ - | 71.0 |
| -CH₂ -CH₂Br | 30.1 |
| -CH₂ -CH₂CH₂- | 29.5 |
| -CH₂ -Br | 33.5 |
Data sourced from spectral databases for C₅H₁₁BrO. nih.gov
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most significant peaks include C-H stretching vibrations from the alkane chain and the methoxy group, a strong C-O stretching band characteristic of the ether linkage, and a C-Br stretching band in the fingerprint region. nih.gov The absence of bands for other functional groups, such as hydroxyl (-OH) or carbonyl (C=O), further verifies the compound's identity.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1470-1450 | C-H Bend | Alkane (CH₂) |
| 1125-1085 | C-O Stretch | Ether |
| 650-550 | C-Br Stretch | Bromoalkane |
Note: These are characteristic ranges and specific peak positions can vary.
X-ray Crystallography for Solid-State Structure Determination
For this compound, which is a liquid at room temperature, this analysis would first require growing a suitable single crystal, typically by using low-temperature crystallization techniques. While no specific crystal structure data for this compound is readily available in public databases, the methodology remains the definitive standard for unambiguous solid-state structure determination should a crystalline sample be prepared.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. These techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. longdom.org In GC, the sample is vaporized and separated into its components based on their boiling points and affinities for the stationary phase of the GC column. thermofisher.com For this compound, this allows for its separation from any starting materials, byproducts, or solvents, with its purity being determined by the relative area of its peak in the chromatogram.
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nist.gov A key feature is the presence of two peaks of nearly equal intensity for the molecular ion (M and M+2), which is characteristic of a compound containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info The fragmentation pattern provides further structural confirmation. nih.gov
| m/z Ratio | Likely Fragment | Significance |
| 166/168 | [C₅H₁₁BrO]⁺ | Molecular Ion (M/M+2 peak) |
| 87 | [C₅H₁₁O]⁺ | Loss of Bromine radical |
| 45 | [CH₂OCH₃]⁺ | Cleavage at the ether group |
Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which lacks a strong chromophore, HPLC analysis can be challenging but is nonetheless feasible, primarily for purity assessment and reaction monitoring. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For non-polar to moderately polar compounds such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is non-polar (typically a silica (B1680970) support chemically modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. The retention of this compound is governed by its hydrophobic interactions with the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Detection of this compound can be achieved using a UV detector set at a low wavelength (around 200-210 nm), where the compound may exhibit some absorbance. However, due to the absence of a significant chromophore, the sensitivity might be limited. An alternative and more universal detection method is the use of a refractive index (RI) detector, which measures the change in the refractive index of the mobile phase as the analyte elutes from the column.
The development of a specific HPLC method for this compound would involve optimizing several parameters, including the type of stationary phase, the composition of the mobile phase (including the ratio of organic solvent to water and the use of additives), the flow rate, and the column temperature. Isocratic elution (constant mobile phase composition) is often sufficient for simple purity analysis, while gradient elution (where the mobile phase composition changes over time) may be necessary for separating this compound from a complex mixture of impurities or reactants.
Below is a hypothetical data table outlining a potential HPLC method for the analysis of this compound, based on common practices for similar alkyl halides.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Expected Retention Time | 4.5 - 5.5 min |
Computational and Theoretical Chemistry Studies of 1 Bromo 4 Methoxybutane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. mdpi.comsynopsys.com For 1-bromo-4-methoxybutane, DFT calculations can determine its ground-state geometry, electronic properties, and the energetics of potential reaction pathways. coe.eduresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgtaylorandfrancis.com
For this compound, the HOMO is typically associated with regions of high electron density, such as the lone pairs on the oxygen and bromine atoms, making these sites nucleophilic. Conversely, the LUMO is associated with the most electrophilic site. In primary alkyl halides, the LUMO is characteristically localized along the carbon-halogen (C-Br) sigma antibonding orbital (σ*). This distribution makes the carbon atom attached to the bromine highly susceptible to nucleophilic attack, as populating this antibonding orbital facilitates the cleavage of the C-Br bond.
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite its electrons to a higher energy state. DFT calculations can precisely quantify these orbital energies and predict the molecule's general reactivity.
Illustrative DFT-Calculated Reactivity Descriptors for this compound Note: The following data is illustrative and represents typical values for similar bromoalkanes as derived from DFT calculations.
| Descriptor | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| EHOMO | -10.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| ELUMO | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 11.7 eV | Indicates high kinetic stability and moderate reactivity. |
| Ionization Potential (I) | 10.5 eV | Energy required to remove an electron (approximated by -EHOMO). |
| Electron Affinity (A) | -1.2 eV | Energy released when an electron is added (approximated by -ELUMO). |
| Global Hardness (η) | 5.85 eV | Measures resistance to change in electron distribution (ΔE / 2). A higher value indicates lower reactivity. |
DFT is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. coe.eduescholarship.org For this compound, the primary reactions of interest are nucleophilic substitution (SN2) and elimination (E2).
In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. DFT calculations can model the geometry of the trigonal bipyramidal transition state and determine the energy barrier for this process. researchgate.netresearchgate.net
In an E2 reaction, a strong base abstracts a proton from the carbon adjacent (beta-carbon) to the carbon bearing the bromine, leading to the formation of an alkene. DFT can model the transition state where the base, beta-hydrogen, the two carbons, and the bromine are all coplanar.
By comparing the calculated activation energies (ΔG‡) for the SN2 and E2 pathways, computational chemists can predict which reaction is kinetically favored under specific conditions (e.g., with a given nucleophile/base).
Illustrative Calculated Activation Energies for Competing Pathways Note: The following data is for illustrative purposes to demonstrate how DFT is used to compare reaction pathways.
| Reaction Pathway | Reactant System | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| SN2 | This compound + OH- (in aprotic solvent) | 22.5 | Favored pathway with a strong nucleophile. |
| E2 | This compound + OH- (in aprotic solvent) | 25.0 | Higher energy barrier, less favored. |
| SN2 | This compound + t-BuO- | 28.0 | Sterically hindered base is a poor nucleophile. |
| E2 | This compound + t-BuO- | 23.0 | Favored pathway with a sterically hindered strong base. |
Regioselectivity in elimination reactions becomes relevant when there are multiple, non-equivalent beta-hydrogens that can be abstracted by a base, potentially leading to different alkene products. DFT can be used to predict the major product by calculating the activation energies for the transition states corresponding to each possible elimination pathway. researchgate.netacs.orgmdpi.com The pathway with the lowest energy barrier will be the kinetically preferred one.
In the specific case of this compound, there is only one type of beta-hydrogen (on the C2 carbon). Therefore, the E2 elimination reaction can only yield one product, 4-methoxy-1-butene. As a result, regioselectivity is not a factor for this particular molecule. If the substrate were, for example, 2-bromobutane, DFT would be instrumental in predicting the ratio of 1-butene (B85601) to 2-butene (B3427860) by comparing the stabilities of the respective transition states leading to the Hofmann (less substituted) and Zaitsev (more substituted) products.
Molecular Dynamics (MD) Simulations for Solvation Effects
The solvent plays a crucial role in chemical reactions, stabilizing reactants, transition states, and products to different extents. Molecular Dynamics (MD) simulations model the explicit interactions between a solute (this compound) and a large number of individual solvent molecules over time. acs.orguchicago.eduarxiv.org This approach provides a dynamic picture of the solvation shell and its influence on reactivity. nih.govresearchgate.net
For the SN2 reaction of this compound, MD simulations can reveal how polar protic solvents (like water or ethanol) form a cage around the nucleophile, lowering its energy and increasing the activation barrier. In contrast, polar aprotic solvents (like acetone (B3395972) or DMSO) solvate the accompanying cation more effectively than the nucleophile, leaving the nucleophile "bare" and more reactive. MD simulations can quantify these free energy differences, offering a more accurate prediction of reaction rates in solution compared to gas-phase calculations alone.
Machine Learning Approaches for Reaction Outcome Prediction
The prediction of organic reaction outcomes is a complex challenge that is increasingly being addressed with machine learning (ML). mit.edustanford.edubohrium.com Instead of relying solely on first-principles calculations, ML models are trained on vast datasets of known chemical reactions. acs.orgnih.gov
To predict the outcome of a reaction involving this compound, an ML model would be trained on millions of reactions involving various alkyl halides, nucleophiles, bases, solvents, and temperatures. The model learns to recognize complex patterns in the data that correlate reactant structures and conditions with the observed products. When presented with a new set of reactants, such as this compound and a specific base in a given solvent, the trained model can predict the most likely product (substitution vs. elimination) and even estimate the reaction yield. These models often combine reaction templates with neural networks to achieve high accuracy. mit.edu
Quantum Mechanical Insights into Electronic Structure and Bonding
Quantum mechanics, particularly through methods like DFT, provides fundamental insights into the electronic structure and bonding within the this compound molecule. nih.govyoutube.com Analysis of the calculated wave function or electron density can reveal key features that govern its reactivity.
The C-Br bond is highly polarized due to the greater electronegativity of bromine compared to carbon, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom. openochem.org Similarly, the C-O bond is polarized. Quantum calculations can precisely quantify these partial atomic charges (e.g., through Mulliken or Natural Bond Orbital analysis), confirming the carbon attached to the bromine as the primary electrophilic center.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the electron density surface of the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show a positive potential around the carbon bonded to bromine, visually confirming its electrophilicity. openochem.org
Illustrative Calculated Atomic Charges for this compound Note: Charges are illustrative, based on typical values from quantum chemical calculations (e.g., Mulliken population analysis).
| Atom | Calculated Partial Charge (e) (Illustrative) |
|---|---|
| C1 (bonded to Br) | +0.15 |
| Br | -0.20 |
| C4 (bonded to O) | +0.10 |
| O | -0.35 |
| C5 (in CH3) | -0.05 |
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding the development of new synthetic methods. univ-rennes.frnih.gov Future research involving 1-bromo-4-methoxybutane is expected to align with these principles, focusing on aspects like atom economy, use of safer solvents, and energy efficiency. dntb.gov.ua
Key areas of development include:
Solvent-Free Reactions: Inspired by methodologies developed for other brominated compounds, researchers are exploring solvent-free conditions for reactions involving this compound. mdpi.comugm.ac.id Eliminating organic solvents reduces waste, lowers costs, and minimizes environmental impact.
One-Pot Syntheses: Integrating multiple reaction steps into a single operation, or "one-pot" synthesis, enhances efficiency by avoiding the need for intermediate purification steps. whiterose.ac.uklookchem.com The bifunctional nature of this compound makes it an excellent candidate for such processes, where both the bromide and methoxy (B1213986) groups can be involved in sequential or concurrent transformations.
Use of Renewable Feedstocks: While not directly related to the compound itself, the development of greener pathways to synthesize precursors of this compound from renewable resources is a long-term goal that aligns with the broader objectives of sustainable chemistry.
The following table summarizes the core principles of green chemistry and their application to the synthesis and use of this compound.
| Green Chemistry Principle | Application in the Context of this compound |
| Waste Prevention | Designing syntheses that maximize the incorporation of the this compound skeleton into the final product. |
| Atom Economy | Utilizing catalytic methods that ensure all atoms of the reactants are used efficiently, minimizing byproducts. |
| Less Hazardous Synthesis | Replacing hazardous reagents traditionally used in alkylation reactions with safer, catalytically activated alternatives. |
| Safer Solvents & Auxiliaries | Shifting from volatile organic compounds (VOCs) to water, supercritical fluids, or solvent-free conditions. |
| Energy Efficiency | Developing catalytic reactions that proceed under mild conditions (room temperature and atmospheric pressure) to reduce energy consumption. |
Exploration of Novel Catalytic Systems for Chemoselective Transformations
Modern organic synthesis relies heavily on catalysts to achieve high selectivity and efficiency. Research is actively focused on developing new catalytic systems for transformations involving alkyl halides like this compound, with a significant trend towards using earth-abundant and less toxic metals.
A prominent area of research is the use of nickel catalysts for cross-electrophile coupling reactions. nih.gov These systems allow for the formation of carbon-carbon bonds by coupling two different electrophiles, such as an aryl bromide and an alkyl bromide like this compound. This approach is advantageous as it avoids the need to pre-form organometallic nucleophiles, which can be sensitive and difficult to handle.
The typical catalytic cycle for a nickel-catalyzed cross-coupling involves the following key steps:
Reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species.
Oxidative addition of one electrophile (e.g., an aryl bromide) to the Ni(0) center.
Reaction with an alkyl radical, generated from the second electrophile (e.g., this compound), to form a Ni(III) intermediate.
Reductive elimination to release the final cross-coupled product and a Ni(I) species, which re-enters the catalytic cycle.
The chemoselectivity of these transformations—the ability to react with one functional group in the presence of others—is often controlled by the choice of ligand attached to the nickel center. Ligands such as bipyridine and phenanthroline derivatives have proven effective in modulating the catalyst's reactivity and stability. mit.eduresearchgate.net This allows for the coupling of this compound with substrates containing sensitive functional groups like esters, ketones, and ethers. nih.gov
| Catalyst System | Type of Transformation | Substrate for this compound | Significance |
| Nickel/Bipyridine Ligands | Cross-Electrophile Coupling | Aryl Halides | Forms C(sp³)–C(sp²) bonds using an earth-abundant metal catalyst. nih.govmit.edu |
| Palladium/Phosphine Ligands | Suzuki Coupling | Arylboronic Acids | A well-established but more expensive alternative to nickel for C-C bond formation. |
| Copper-based Systems | Ullmann Condensation | Alcohols, Amines | Forms C-O or C-N bonds, useful for creating ethers and amines. |
Advances in Stereoselective Synthesis Utilizing this compound Derivatives
Stereoselective synthesis, the controlled formation of a specific stereoisomer, is fundamental to the creation of pharmaceuticals and other complex chiral molecules. While this compound itself is achiral, it can be used to synthesize chiral derivatives that serve as valuable building blocks.
Future research is expected to focus on introducing chirality to the butane (B89635) backbone, for example, by replacing one of the hydrogen atoms with a substituent to create a stereocenter. Such chiral derivatives could then be employed in asymmetric synthesis. For instance, a chiral this compound derivative could be used in diastereoselective alkylation reactions, where the existing stereocenter directs the formation of a new one.
Drawing parallels from work on structurally related γ-alkoxybutenolides, chiral building blocks incorporating the 4-methoxybutyl moiety could be used in powerful reactions like asymmetric cycloadditions. researchgate.net In such a scenario, the chiral auxiliary containing the 4-methoxybutyl group would control the facial selectivity of the reaction, leading to the formation of enantiomerically pure products with multiple stereocenters.
Integration in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates structural features from each component. rsc.org This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.
As a primary alkyl halide, this compound is an ideal electrophilic component for MCRs. It can be used to "cap" a reaction sequence by alkylating a nucleophilic intermediate formed in situ from the other reactants. For example, in a hypothetical MCR, the reaction of an aldehyde, an amine, and a cyanide source could generate an α-amino nitrile intermediate, which could then be alkylated by this compound in the same pot to introduce the 4-methoxybutyl group.
The development of novel MCRs that incorporate this compound would enable the rapid assembly of complex molecules with diverse functionalities, streamlining synthetic pathways to new chemical entities.
Potential in Advanced Materials Science Applications
The unique combination of a flexible four-carbon chain, a terminal methoxy group, and a reactive bromide handle makes this compound an attractive building block for advanced materials. Its defined length and functionality allow for precise control over molecular architecture.
Beyond liquid crystals, this compound can be used in polymer chemistry. The bromide can act as an initiator for controlled radical polymerization techniques or be converted to other functional groups for incorporation into polymer backbones or side chains. The presence of the ether linkage can enhance properties such as solubility and thermal stability in the final polymer.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Bromo-4-methoxybutane with optimal yield?
- Methodological Answer : Two primary synthesis routes are documented:
- Route 1 : Reacting 1,4-Dibromobutane with Sodium Methylate (NaOCH₃) in methanol at reflux conditions yields ~47% product (Iwamoto et al., 1980) .
- Route 2 : Substituting Sodium Methylate with methanol reduces yield but simplifies purification (Gustavsson et al., 1995) .
- Key Variables : Solvent polarity (methanol vs. THF), temperature (reflux vs. ambient), and stoichiometric ratios of reactants influence yield. Optimize via controlled stepwise addition of reagents and inert atmosphere to minimize side reactions.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use -NMR to identify methoxy (-OCH₃, δ ~3.3 ppm) and bromobutyl chain protons (δ ~1.4–3.5 ppm). -NMR confirms quaternary carbons adjacent to oxygen and bromine .
- IR : Detect C-O (1050–1150 cm) and C-Br (500–600 cm) stretches .
- Mass Spectrometry : Molecular ion peak at m/z 167.044 (CHBrO) validates molecular weight .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazards : Harmful if inhaled, ingested, or absorbed through skin (Xi hazard code) .
- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store in corrosion-resistant containers away from oxidizers.
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose via licensed waste handlers compliant with SARA Title III regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point ranges)?
- Methodological Answer :
- The boiling point is reported as 158.9±23.0°C due to variations in purity and measurement conditions (e.g., ambient pressure vs. vacuum distillation) .
- Validation Steps :
Perform gas chromatography (GC) to assess purity.
Use differential scanning calorimetry (DSC) for precise boiling point determination under controlled pressure.
Cross-reference with computational models (e.g., QSPR) to predict thermophysical behavior .
Q. What reaction mechanisms explain the nucleophilic substitution behavior of this compound?
- Methodological Answer :
- The compound undergoes S2 reactions due to its primary alkyl bromide structure. The methoxy group at C4 stabilizes transition states via inductive effects, enhancing reactivity with nucleophiles (e.g., OH, CN) .
- Experimental Design :
- Monitor reaction kinetics using UV-Vis spectroscopy with varying nucleophile concentrations.
- Compare activation energies (ΔG) with computational DFT simulations to validate mechanism .
Q. How can computational modeling predict the reactivity of this compound in complex systems?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density around bromine and oxygen atoms.
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- QSAR : Corrogate experimental reactivity data (e.g., Hammett constants) with electronic descriptors (e.g., HOMO-LUMO gaps) .
Data Contradiction Analysis
Q. Why do different synthesis methods yield conflicting product ratios?
- Methodological Answer :
- Case Study : Sodium Methylate (Route 1) vs. Methanol (Route 2) yields differ due to:
Base strength (NaOCH₃ > CHOH), favoring elimination (e.g., E2) over substitution in Route 2 .
Solvent effects: Methanol’s protic nature stabilizes carbocation intermediates, increasing byproducts.
- Resolution : Use -NMR to quantify byproducts (e.g., alkenes) and adjust reaction conditions (e.g., lower temperature, weaker base) .
Applications in Academic Research
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
- Example : It serves as a precursor for alkylating agents in drug design.
- Protocol : React with heterocyclic amines (e.g., piperidine) to generate quaternary ammonium compounds with potential antimicrobial activity .
- Validation : Assess bioactivity via MIC assays against Gram-positive bacteria and compare with analogs (e.g., 1-Bromo-4-chlorobutane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
